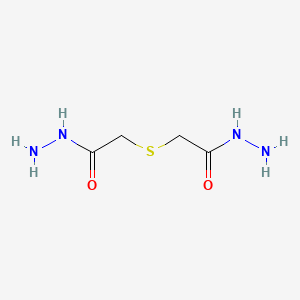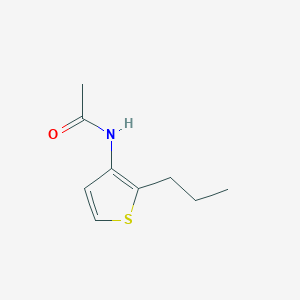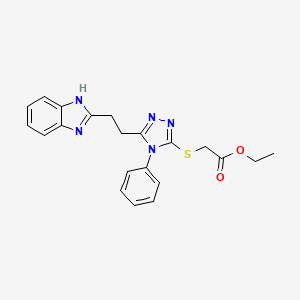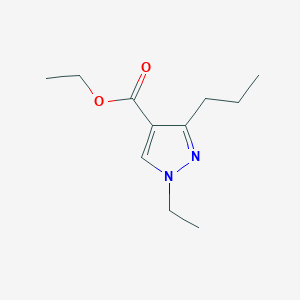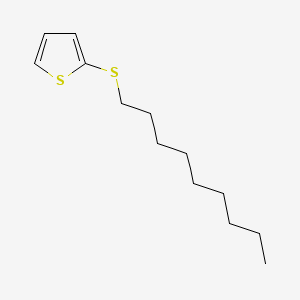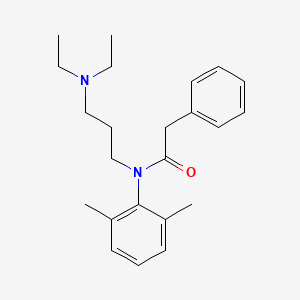![molecular formula C12H20O B13816107 1-Bicyclo[4.1.0]hept-7-yl-1-pentanone CAS No. 54764-59-9](/img/structure/B13816107.png)
1-Bicyclo[4.1.0]hept-7-yl-1-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bicyclo[4.1.0]hept-7-yl-1-pentanone is a chemical compound with the molecular formula C₁₂H₂₀O and a molecular weight of 180.29 g/mol It is characterized by a bicyclic structure, which includes a seven-membered ring fused to a five-membered ring
Preparation Methods
The synthesis of 1-Bicyclo[4.1.0]hept-7-yl-1-pentanone typically involves the following steps:
Starting Materials: The synthesis begins with the use of bicyclo[4.1.0]heptane and pentanal as starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
1-Bicyclo[4.1.0]hept-7-yl-1-pentanone undergoes various chemical reactions, including:
Scientific Research Applications
1-Bicyclo[4.1.0]hept-7-yl-1-pentanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bicyclo[4.1.0]hept-7-yl-1-pentanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Bicyclo[4.1.0]hept-7-yl-1-pentanone can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
54764-59-9 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-(7-bicyclo[4.1.0]heptanyl)pentan-1-one |
InChI |
InChI=1S/C12H20O/c1-2-3-8-11(13)12-9-6-4-5-7-10(9)12/h9-10,12H,2-8H2,1H3 |
InChI Key |
BYUUONUALZVHNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1C2C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



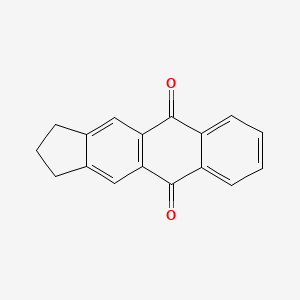
![(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde](/img/structure/B13816036.png)

![Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]-](/img/structure/B13816055.png)
